molecular formula C15H17N5O2 B2521230 N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034250-78-5

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No. B2521230
CAS RN: 2034250-78-5
M. Wt: 299.334
InChI Key: MVJZIOSJXFZAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK, which plays a critical role in the development and progression of cancer.

Scientific Research Applications

Carbonic Anhydrase Inhibition

The synthesis of novel 1H-1,2,3-triazole analogs (9a–j) was achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reactions in an aqueous medium . These compounds were evaluated for their carbonic anhydrase-II (CA-II) enzyme inhibitory activity. Notably, triazole 7a served as a starting material, and subsequent cross-coupling reactions yielded the target molecules 9a–j. The presence of polar groups at the 1H-1,2,3-triazole-substituted phenyl ring contributed to the overall activity of these compounds. Molecular docking studies revealed direct binding with the active site residues of CA-II, making these derivatives promising inhibitors against CA-II.

Agrochemicals

The triazole ring is also relevant in agrochemicals. Recent studies have demonstrated that 1H-1,2,3-triazole-containing heterocycles exhibit superior CA inhibition properties, as mentioned earlier . This suggests potential applications in crop protection and pest management.

Material Sciences

Beyond biological applications, 1H-1,2,3-triazole compounds find use in material science. They are employed in dyes, photographic materials, photostabilizers, and corrosion inhibitors (especially for copper alloys) . Their versatility makes them valuable in various industrial contexts.

properties

IUPAC Name

N-[2-oxo-2-[3-(triazol-2-yl)pyrrolidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c21-14(10-16-15(22)12-4-2-1-3-5-12)19-9-6-13(11-19)20-17-7-8-18-20/h1-5,7-8,13H,6,9-11H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZIOSJXFZAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.